molecular formula C19H15N5S B5890296 4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5890296
M. Wt: 345.4 g/mol
InChI Key: JUCFGLQGKLWVFZ-UHFFFAOYSA-N
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Description

4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic properties, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Mechanism of Action

Target of Action

The primary target of the compound “4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol” is alpha-synuclein (α-syn) . Alpha-synuclein is a protein that, in humans, is encoded by the SNCA gene. It is abundant in the brain and is predominantly expressed in the presynaptic terminals of neurons . In pathological conditions, α-syn can aggregate to form amyloid fibrils, leading to neurotoxicity and neurodegeneration .

Mode of Action

This compound interacts with α-syn and inhibits its aggregation . The aggregation of α-syn into amyloid fibrils leads to the formation of intraneuronal inclusions, named Lewy bodies and Lewy neurites, which are common histopathological hallmarks in Parkinson’s disease patients . By inhibiting the aggregation of α-syn, this compound can prevent the formation of these pathological inclusions .

Biochemical Pathways

The compound affects the biochemical pathway involving α-syn. In normal conditions, α-syn is a soluble monomer, but it can adopt an alpha-helical structure after interacting with phospholipids . In pathological conditions, misfolded α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . This compound interferes with this process by inhibiting the aggregation of α-syn .

Result of Action

The compound’s action results in the prevention of α-syn aggregation, thereby inhibiting the formation of pathological inclusions in neurons . This can prevent neurotoxicity and neurodegeneration, which are common in conditions like Parkinson’s disease . The compound has been shown to prevent neurodegeneration produced by the neurotoxin MPTP, as evidenced by the investigation of the levels of tyrosine hydroxylase (TH) and α-syn in the midbrain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the core triazole ring. One common method involves the reaction of 4-aminobenzophenone with pyridine-3-carboxylic acid hydrazide under reflux conditions in the presence of a suitable catalyst . The reaction mixture is then subjected to cyclization to form the triazole ring, followed by thiolation to introduce the thiol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(phenylamino)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of the triazole ring, pyridine ring, and thiol group, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

4-(4-anilinophenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5S/c25-19-23-22-18(14-5-4-12-20-13-14)24(19)17-10-8-16(9-11-17)21-15-6-2-1-3-7-15/h1-13,21H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCFGLQGKLWVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C(=NNC3=S)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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